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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core processes involved in the

production of Tylosin Phosphate, a critical macrolide antibiotic in veterinary medicine, through

fermentation of Streptomyces fradiae. The document details the intricate biosynthetic and

regulatory pathways, optimized fermentation protocols, and downstream processing

methodologies, supported by quantitative data and procedural diagrams.

Tylosin Biosynthesis Pathway
Tylosin is a 16-membered macrolide antibiotic composed of a polyketide lactone ring

(tylactone) and three deoxyhexose sugars: mycaminose, mycarose, and mycinose.[1][2] The

biosynthesis is a multi-step process encoded by the tyl gene cluster in S. fradiae.[3][4] The

process begins with the synthesis of the tylactone ring by a polyketide synthase (PKS) mega-

enzyme complex.[4] Following the formation of the tylactone, a series of post-PKS

modifications occur, including oxidations and the sequential addition of sugars.

Key steps in the terminal stages of biosynthesis include[5]:

Addition of mycaminose to the C-5 hydroxyl group of tylactone.

Oxidations at the C-20 and C-23 positions.
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Attachment of mycarose to the 4' hydroxyl of mycaminose.

Addition of 6-deoxy-d-allose to the C-23 hydroxyl, which is subsequently O-methylated twice

to form mycinose.

The conversion of the intermediate macrocin to tylosin represents one of the final steps in the

pathway.[6]
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Caption: Simplified biosynthetic pathway of Tylosin A in S. fradiae.
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Regulatory and Signaling Pathways
The production of tylosin is tightly regulated by a complex cascade involving at least five

cluster-situated regulatory genes.[7] This network includes two repressors (TylP and TylQ) and

three activators (TylS, TylU, and TylR).[7] A recently discovered novel γ-butenolide-type

signaling molecule, SFB1, plays a crucial role.[8] SFB1 activates the expression of the tylosin

biosynthetic gene cluster (tyl) by binding to its receptor, the transcriptional repressor TylP, and

causing it to dissociate from its target genes.[8] The biosynthesis of SFB1 is, in turn, negatively

regulated by another repressor, TylQ.[8] The disruption of the tylQ gene leads to increased

SFB1 production, which enhances tylosin yield.[8] The entire cascade converges on TylR, a

pathway-specific activator that directly initiates the transcription of the biosynthetic genes.[7]
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Caption: Quorum sensing signaling cascade regulating tylosin production.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b1662204?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/39841199/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fermentation Production Strategy
Optimizing tylosin production involves a multi-faceted approach encompassing strain

improvement, media formulation, and precise control of fermentation parameters, often utilizing

a fed-batch strategy.

Strain Improvement Workflow
High-yield S. fradiae strains are typically developed through classical mutagenesis followed by

a rigorous screening process. This workflow is essential for identifying stable, overproducing

mutants for industrial-scale fermentation.[1][9]
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Select Mutants with >10% 
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Caption: Workflow for high-yield S. fradiae strain development.[1]

Media Composition and Fermentation Parameters
The composition of the culture medium is critical for cell growth and tylosin synthesis. Complex

nitrogen and carbon sources are commonly used. Various formulations have been developed

to enhance yield and reduce costs.

Table 1: Comparison of Fermentation Media Compositions
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Component
Traditional Medium
Conc.[10]

Optimized Medium
Conc.[10]

Synthetic Medium
Component[11]

Carbon Source

Corn Flour 1-1.2% - -

Corn Oil - 25-30 ml/L -

Soybean Oil Major Component Replaced by Corn Oil -

Glucose - -
High Ratio to

Glutamate

Methyl Oleate - -
Fed during

fermentation

Nitrogen Source

Fish Meal 1-1.5%
Mixed Fish Meal: 6-8

g/L
-

Soybean Cake Flour 0.5-1% - -

Corn Gluten Powder - 20-22 g/L -

Peanut Cake Powder - 10-12 g/L -

L-Glutamate - - High Ratio to Glucose

Minerals/Additives

(NH₄)₂HPO₄ 0.04-0.06% 0.1-0.2 g/L -

CaCO₃ 0.2-0.3% 2.5-3 g/L -

Betaine HCl 0.05-0.1% 0.6-0.8 g/L -

KCl 0.09-0.11% 0.9-1 g/L -

NaCl 0.09-0.11% 0.9-1 g/L -

MgSO₄ - 0.8-0.9 g/L -

| CoCl₂ | - | 0.005-0.007 g/L | - |
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Table 2: Key Fermentation Process Parameters

Parameter Optimal Value/Range Reference

Temperature 30-32°C [1][12]

pH 6.0 - 7.5 [10][12]

Fermentation Time 160 - 240 hours [10][11]

Agitation 220 r/min (shake flask) [1]

| Tank Pressure | 0.05 - 0.06 MPa |[10] |

Experimental Protocol: Fed-Batch Fermentation
Fed-batch fermentation is a superior strategy for achieving high cell densities and product

yields by preventing substrate depletion and the accumulation of inhibitory metabolites.[13][14]

A cyclic feeding strategy, where nutrients are added in square-wave profiles, has been shown

to significantly increase final tylosin titers.[11]

Protocol:

Inoculum Preparation: Inoculate mature S. fradiae spores into a seed medium and culture for

48 hours at 30°C with agitation (e.g., 220 rpm).[1]

Batch Phase: Transfer the seed culture (e.g., 10% v/v) into the main fermentation bioreactor

containing the production medium. Run in batch mode until the culture reaches the period of

high specific tylosin production.[11]

Fed-Batch Phase Initiation: Begin the feeding strategy. For a cyclic feeding approach, pulse

specific nutrients into the culture at defined intervals. A successful strategy involves feeding

glutamate and glucose in cyclic square-wave profiles with methyl oleate supplied in excess.

[11]

Optimized Feeding Cycle: An effective cycle involves adding glutamate to an amplitude of

600 mg/L and glucose to 42.5 mg/L over a 24-hour period.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10331940/
https://pubmed.ncbi.nlm.nih.gov/18051315/
https://patents.google.com/patent/CN103074402B/en
https://pubmed.ncbi.nlm.nih.gov/18051315/
https://patents.google.com/patent/CN103074402B/en
https://pubmed.ncbi.nlm.nih.gov/18561126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10331940/
https://patents.google.com/patent/CN103074402B/en
https://editverse.com/fed-batch-strategies-for-improved-product-yields/
https://www.researchgate.net/publication/288164182_Fed-Batch_Fermentation_-_Design_Strategies
https://pubmed.ncbi.nlm.nih.gov/18561126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10331940/
https://pubmed.ncbi.nlm.nih.gov/18561126/
https://pubmed.ncbi.nlm.nih.gov/18561126/
https://pubmed.ncbi.nlm.nih.gov/18561126/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process Monitoring: Continuously monitor and control pH, temperature, and dissolved

oxygen. Monitor cell growth and tylosin concentration at regular intervals (e.g., every 6-8

hours).[10]

Harvesting: Terminate the fermentation when the tylosin titer plateaus (e.g., the difference

between consecutive measurements is within 300 u/ml).[10]
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Caption: Generalized workflow for cyclic fed-batch fermentation of tylosin.[11]

Quantitative Production Data
Process optimization and strain engineering have led to significant improvements in tylosin

yields over the years.

Table 3: Summary of Tylosin Production Yields

Strain / Condition Titer Achieved
Fermentation Type
/ Scale

Reference

Traditional Process 10,000-12,000 u/ml Industrial Batch [10]

Optimized Medium 13,200-14,000 u/ml Industrial Batch [10]

tylQ disrupted mutant

with TylR/S co-

overexpression

3926 ± 110 mg/L Shake Flask [8]

Wild-Type SF-3 6617.99 ± 22.67 µg/ml Shake Flask

Mutant UN-C137

(UV/Nitrite)
6889.72 ± 70.25 µg/ml Shake Flask

Raw Cornmeal (Fed-

Batch)
13.5 g/L 50-L Airlift Bioreactor [12]

| Mutant γ-1 (Solid-State) | 4500 µg/g substrate | Solid-State Fermentation |[15] |

Downstream Processing: Extraction and
Purification
After fermentation, tylosin must be recovered from the broth and purified. The standard

industrial process involves solvent extraction.[16][17]

Extraction and Purification Workflow
The general process involves separating the biomass, extracting tylosin from the filtrate into an

organic solvent at an alkaline pH, and then back-extracting it into an acidic aqueous phase to
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Caption: General workflow for the extraction and purification of tylosin.[16][18]

Experimental Protocol: Solvent Extraction
This protocol outlines a typical lab or industrial-scale extraction process.

Pretreatment: Adjust the temperature of the fermentation broth to 20-30°C. Under stirring,

add a flocculant such as a polyaluminum sulfate solution (10-20% of broth volume) and

adjust the pH to 1-6. Stir for 30 minutes, then allow to settle for 50-60 minutes.[18]

Filtration: Separate the mycelial biomass from the liquid broth using a filter press to obtain

the tylosin filtrate.[18]

Extraction: Mix the filtrate with an organic solvent like butyl acetate or ethyl acetate. Adjust

the pH to 8.0-11.0 using an alkali (e.g., NaOH or ammonia water) to move the tylosin base

into the organic phase. A two-stage counter-current extraction is often employed.[18][19]

Back-Extraction: Separate the tylosin-rich organic phase. Add an acidic aqueous solution

(e.g., dilute phosphoric acid) to adjust the pH to 2.5-4.0. This transfers the tylosin back into

the aqueous phase as a soluble salt (Tylosin Phosphate).[19]

Purification: Neutralize the aqueous solution (e.g., with Ca(OH)₂ or an anion exchange resin)

to a pH of 6.3-6.7.[19] Decolorize the solution using activated carbon.

Final Product: Filter the purified solution and concentrate it in vacuo. The final Tylosin
Phosphate product is typically obtained by spray drying the concentrated solution.[20]

Analytical Methods: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate

quantification of tylosin and its related components in fermentation broths and final products.[1]

[21]

Experimental Protocol: HPLC Analysis
Sample Preparation: Collect a sample of the fermentation broth. Centrifuge at high speed

(e.g., 12,000 rpm for 10 min) to pellet the cells and debris.[7]
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Filtration: Pass the supernatant through a 0.22 µm syringe filter to remove any remaining

particulates.[7]

Chromatographic Separation: Inject the filtered sample (e.g., 20 µl) into the HPLC system.[1]

Detection: Monitor the eluent using a UV detector at a wavelength of 280-290 nm.[1][21]

Quantification: Calculate the concentration of tylosin by comparing the peak area from the

sample to a standard curve prepared with known concentrations of a tylosin reference

standard.[1]

Table 4: Typical HPLC System Parameters for Tylosin Analysis

Parameter Condition Reference

Column

C18 reverse-phase (e.g.,
ODS-3, 4.6 x 250 mm, 5
µm)

[1][21]

Mobile Phase

Isocratic or gradient elution.

Example: 2 M Sodium

Perchlorate (pH 2.5) and

Acetonitrile (60:40, v/v)

[21]

Flow Rate 1.0 - 1.5 ml/min [11][22]

Detection Wavelength 280 nm or 290 nm [1][22]

| Column Temperature | 30°C |[21] |
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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